10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a tricyclic sulfonamide derivative featuring a complex heterocyclic core. Its structure includes a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene backbone substituted with a 4-chlorobenzenesulfonyl group at position 10 and a 3-fluorophenylamine moiety at position 5.
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN5O2S2/c20-11-4-6-14(7-5-11)30(27,28)19-18-23-17(22-13-3-1-2-12(21)10-13)16-15(8-9-29-16)26(18)25-24-19/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBRDBLJKMADMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article delves into its biological activity, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H11ClFN5O2S2
- Molecular Weight : 459.9 g/mol
- CAS Number : 892738-18-0
The compound features a tetraazatricyclo framework which is known for its ability to interact with various biological targets. The presence of the sulfonyl group and fluorophenyl moiety enhances its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Similar sulfonamide derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds featuring fluorinated phenyl groups are often investigated for their anticancer potential due to their ability to interfere with cellular signaling pathways.
- Antiviral Effects : The tetraazatricyclo core has been associated with antiviral activity in related compounds.
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activities of the target compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| 4-Fluorobenzenesulfonamide | Similar fluorinated structure | Anticancer |
| N,N-Dimethylsulfamethoxazole | Sulfamethoxazole derivative | Antimicrobial |
| 5-Thia-1,8-diazabicyclo[4.3.0]nonane | Tetraazatricyclo core | Antiviral |
These compounds highlight the unique aspects of the target compound's structure while also showcasing its potential advantages in terms of biological activity and therapeutic applications.
Synthesis Pathway
The synthesis of This compound typically involves several key steps:
- Formation of the Tetraazatricyclo Core : Utilizing appropriate precursors to construct the bicyclic framework.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the sulfonyl and fluorophenyl groups.
- Purification and Characterization : Techniques such as chromatography and spectroscopy are used to ensure the purity and confirm the structure.
Antimicrobial Studies
In vitro studies have demonstrated that related sulfonamide derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth.
Anticancer Research
Research on fluorinated phenyl compounds indicates their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives similar to the target compound have been shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its sulfonyl and aryl substituents. Below is a detailed comparison with the closest structural analog identified in the evidence:
Table 1: Structural Comparison of Target Compound and Analog
Key Observations:
Sulfonyl Group Differences : The 4-chloro substituent on the target compound’s sulfonyl group may enhance binding affinity to hydrophobic enzyme pockets compared to the unsubstituted benzenesulfonyl group in the analog .
Aryl Substituent Effects : The 3-fluorophenylamine group in the target compound could improve metabolic stability due to fluorine’s resistance to oxidative degradation, whereas the 4-chlorophenylmethyl group in the analog introduces steric bulk that might hinder target engagement .
Synthetic Challenges : The target compound’s synthesis likely involves halogenation (fluorine and chlorine) at specific positions, which may increase complexity compared to the analog’s straightforward benzenesulfonyl attachment.
Research Findings and Limitations
While the provided evidence lacks pharmacological data, insights can be inferred from structural trends:
- Fluorine’s Role : The 3-fluorophenylamine substituent aligns with medicinal chemistry strategies to optimize pharmacokinetics, as seen in FDA-approved drugs like ciprofloxacin .
- Commercial Availability : The analog (CAS 892730-07-3) is marketed for research use, suggesting its tricyclic core is synthetically tractable, but the target compound’s additional halogens may limit scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
